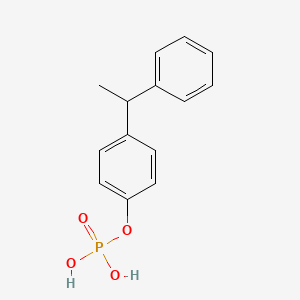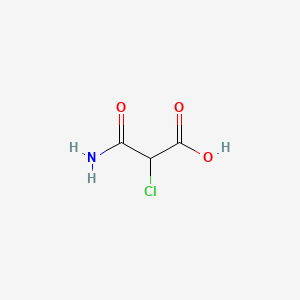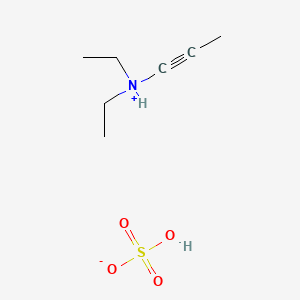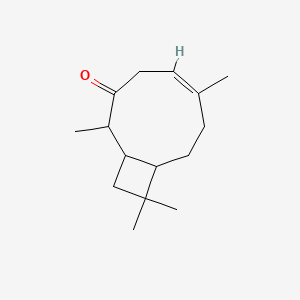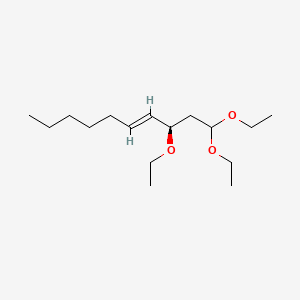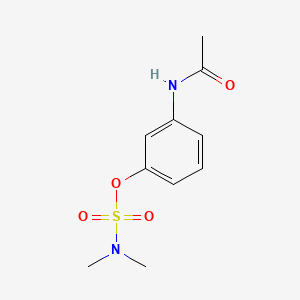
3-Acetamidophenyl dimethylsulphamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetamidophenyl dimethylsulphamate is an organic compound with the molecular formula C10H14N2O3S It is characterized by the presence of an acetamido group attached to a phenyl ring, which is further substituted with a dimethylsulphamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamidophenyl dimethylsulphamate typically involves the acylation of 3-aminophenyl dimethylsulphamate. The process can be summarized as follows:
Starting Material: 3-aminophenyl dimethylsulphamate.
Acylation Reaction: The 3-aminophenyl dimethylsulphamate is reacted with acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Acetamidophenyl dimethylsulphamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfonamide derivatives.
Reduction: Aminophenyl dimethylsulphamate.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
3-Acetamidophenyl dimethylsulphamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-acetamidophenyl dimethylsulphamate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active site residues, while the dimethylsulphamate group can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.
Comparison with Similar Compounds
3-Aminophenyl dimethylsulphamate: The precursor to 3-acetamidophenyl dimethylsulphamate.
3-Acetamidophenyl sulfonamide: A related compound with a sulfonamide group instead of a dimethylsulphamate group.
N-acetyl-3-aminophenyl sulfonamide: Another similar compound with an acetamido group and a sulfonamide group.
Uniqueness: this compound is unique due to the presence of both an acetamido group and a dimethylsulphamate group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
85169-23-9 |
|---|---|
Molecular Formula |
C10H14N2O4S |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
(3-acetamidophenyl) N,N-dimethylsulfamate |
InChI |
InChI=1S/C10H14N2O4S/c1-8(13)11-9-5-4-6-10(7-9)16-17(14,15)12(2)3/h4-7H,1-3H3,(H,11,13) |
InChI Key |
SYBYTWGFALJZPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OS(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


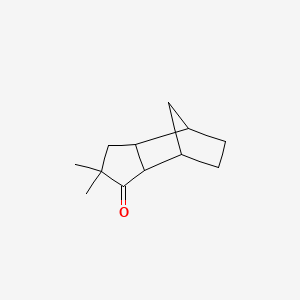

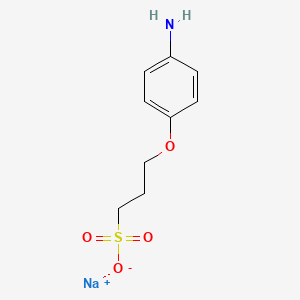
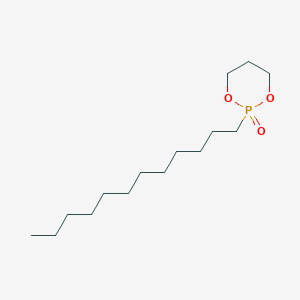
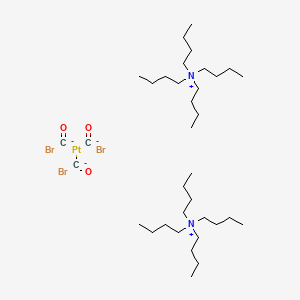

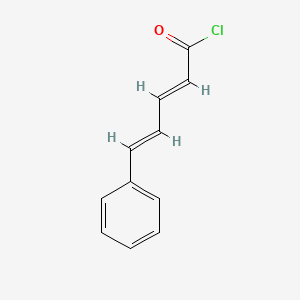
![Bis[[(2-aminoethyl)amino]methyl]phenol](/img/structure/B12661754.png)

